

## Physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine

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Compound of Interest

Compound Name: 4,4'-Dimethoxybenzhydrylamine

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## An In-depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4,4'-Dimethoxybenzhydrylamine**. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for professionals in research and drug development.

## **Chemical Identity and Physical Properties**

**4,4'-Dimethoxybenzhydrylamine**, also known as 1,1-bis(4-methoxyphenyl)methanamine, is a primary amine featuring a benzhydryl scaffold with two methoxy-substituted phenyl rings.



Property	Value
Molecular Formula	C15H17NO2
Molecular Weight	243.30 g/mol
CAS Number	19293-62-0
Appearance	White to almost white powder or crystalline solid
Melting Point	62 °C
Boiling Point	391.9 ± 42.0 °C (Predicted)
Density	1.099 ± 0.06 g/cm <sup>3</sup> (Predicted)
рКа	8.85 ± 0.10 (Predicted)
Solubility	Soluble in methanol

#### **Synthesis and Purification**

A common synthetic route to **4,4'-Dimethoxybenzhydrylamine** involves the reduction of the corresponding imine, bis(4-methoxyphenyl)methanimine.

# Experimental Protocol: Synthesis of 4,4'-Dimethoxybenzhydrylamine

#### Materials:

- bis(4-Methoxyphenyl)methanimine
- Dry Methanol
- Sodium borohydride
- · Ethyl acetate
- 1 N Hydrochloric acid
- Toluene



· Brine solution

#### Procedure:

- Dissolve bis(4-methoxyphenyl)methanimine (138 g, 572 mmol) in dry methanol (1 L).
- Add sodium borohydride (11 g, 291 mmol) in three portions to the solution.
- Stir the reaction mixture for 3 hours at room temperature.
- Concentrate the reaction mixture to a volume of approximately 200 mL under reduced pressure.
- Slowly add ethyl acetate (250 mL) to the concentrated residue.
- Wash the organic layer with water (100 mL).
- To the organic layer, add 1 N aqueous hydrochloric acid (250 mL) and stir the resulting mixture for 15 minutes.
- Allow the phases to separate and collect the aqueous phase. Repeat the extraction of the organic layer with 1 N HCl.
- Combine the aqueous layers and adjust the pH to 12.
- Extract the aqueous layer with toluene (3 x 150 mL).
- Combine the organic layers, dry with brine (150 mL), and concentrate under reduced pressure to yield bis(4-methoxyphenyl)methanamine.

Synthesis workflow for **4,4'-Dimethoxybenzhydrylamine**.

### **Spectral Characteristics**

While experimental spectra for **4,4'-Dimethoxybenzhydrylamine** are not widely available, data from closely related compounds and predicted values provide insight into its spectral properties.



#### **NMR Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, the methine proton, and the amine protons. Based on the spectrum of the closely related N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy protons would appear as a singlet around 3.8 ppm. The aromatic protons would likely appear as multiplets in the range of 6.8-7.8 ppm. The methine proton (CH) would be a singlet, and the amine (NH<sub>2</sub>) protons would also likely be a singlet, though its chemical shift can be variable and concentration-dependent.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the methine carbon. For N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy carbons appear around 55 ppm. The aromatic carbons resonate in the region of 113-162 ppm, and the imine carbon is at 161.4 ppm. For **4,4'-Dimethoxybenzhydrylamine**, the methine carbon would be expected at a higher field compared to the imine carbon.

<sup>1</sup> H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Assignment
Methoxy Protons	~3.8	Singlet	-OCH₃
Aromatic Protons	6.8 - 7.8	Multiplet	Ar-H
Methine Proton	Variable	Singlet	-CH-
Amine Protons	Variable	Singlet	-NH <sub>2</sub>

<sup>13</sup> C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Methoxy Carbon	~55	-OCH₃
Aromatic Carbons	113 - 162	Ar-C
Methine Carbon	Variable	-CH-

#### Infrared (IR) Spectroscopy

The IR spectrum of **4,4'-Dimethoxybenzhydrylamine** is expected to exhibit characteristic absorption bands for the functional groups present.



Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration
N-H	3500 - 3300	Stretching
C-H (aromatic)	3100 - 3000	Stretching
C-H (aliphatic)	3000 - 2850	Stretching
C=C (aromatic)	1600 - 1450	Stretching
C-O (ether)	1250 - 1000	Stretching
C-N	1250 - 1020	Stretching

#### **Mass Spectrometry**

The mass spectrum of **4,4'-Dimethoxybenzhydrylamine** under electron ionization would likely show a molecular ion peak (M<sup>+</sup>) at m/z 243. The fragmentation pattern is expected to be dominated by the cleavage of the C-N bond, leading to the formation of a stable benzhydryl cation.

m/z	Possible Fragment
243	[C15H17NO2]+ (Molecular Ion)
226	[M - NH <sub>3</sub> ] <sup>+</sup>
212	[M - OCH₃] <sup>+</sup>
197	[M - NH <sub>2</sub> - OCH <sub>3</sub> ] <sup>+</sup>
135	[CH(C <sub>6</sub> H <sub>4</sub> OCH <sub>3</sub> )] <sup>+</sup>

# Analytical Methodologies High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of 4,4'-

**Dimethoxybenzhydrylamine**. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or



phosphate buffer) and an organic modifier such as acetonitrile or methanol, run in either isocratic or gradient mode. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the substituted benzene rings. Due to the basic nature of the amine, a tailing suppressor in the mobile phase may be necessary to achieve good peak shape.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS can be a valuable tool for the analysis of **4,4'-Dimethoxybenzhydrylamine**. A non-polar or medium-polarity capillary column would be appropriate for separation. The primary amine functionality may require derivatization (e.g., acylation) to improve chromatographic performance and reduce peak tailing. The mass spectrometer would provide confirmation of the compound's identity through its characteristic fragmentation pattern.

### **Reactivity and Stability**

As a primary amine, **4,4'-Dimethoxybenzhydrylamine** is expected to exhibit typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The benzhydryl structure may be susceptible to oxidation. It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation.

## **Biological Activity**

There is currently no specific information available in the public domain regarding the biological activity or the involvement of **4,4'-Dimethoxybenzhydrylamine** in any signaling pathways. However, the benzhydrylamine scaffold is present in a variety of biologically active compounds, including antihistamines and other CNS-active agents. The presence of the two methoxy groups may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate any potential biological effects of this specific compound.

Logical flow for future research on **4,4'-Dimethoxybenzhydrylamine**.

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work should be conducted by trained professionals in accordance with standard safety protocols.

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